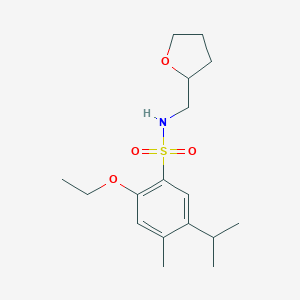

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

描述

2-Ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide (CAS 873679-52-8) is a benzenesulfonamide derivative featuring a unique substitution pattern. Its structure includes:

- Isopropyl and methyl groups at positions 5 and 4, respectively, enhancing hydrophobicity for membrane penetration.

- Tetrahydrofurfurylmethyl group attached to the sulfonamide nitrogen, introducing steric bulk and oxygen-mediated polarity .

The molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.46 g/mol, aligning with Lipinski’s “rule-of-five” criteria (MW ≤ 500) for oral bioavailability .

属性

IUPAC Name |

2-ethoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h9-10,12,14,18H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTZEZLWYOPGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple stepsThe final step involves the attachment of the tetrahydrofuranyl group under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

化学反应分析

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzenesulfonamide core.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Molecular Properties and Lipinski’s Rule-of-Five

A critical comparison of pharmacokinetic parameters is outlined below:

Key Observations:

Substituent Effects on Pharmacokinetics

- Hydrophobicity : The isopropyl and methyl groups enhance hydrophobicity, aiding membrane penetration, as seen in 4-(1H-pyrazol-1-yl)benzenesulfonamides with clogP ≤5 . However, excessive hydrophobicity (e.g., chloro/fluoro groups in compounds) may reduce solubility .

- Tetrahydrofurfuryl vs. Pyridinyl : The tetrahydrofurfuryl group in the target compound offers a balance of polarity and steric bulk, contrasting with the pyridinyl group in BH50697, which may confer π-π stacking interactions but reduced solubility due to aromaticity .

Structural and Functional Insights

- Electron-Withdrawing Groups : Compounds in (e.g., chloro, fluoro) exhibit higher electronegativity, which can enhance target binding but increase metabolic instability. The target compound’s ethoxy group provides moderate polarity without excessive electronegativity .

Research Findings and Implications

- 4-(1H-Pyrazol-1-yl)benzenesulfonamides demonstrated potent inhibition against Leishmania spp., attributed to optimal clogP (2.8–4.1) and balanced hydrophobicity .

- BH50697 (pyridinyl analog) shares the same molecular weight as the target compound but lacks the tetrahydrofuran oxygen, suggesting differences in solubility and target engagement .

生物活性

2-Ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide compound with a complex structure that includes an ethoxy group, an isopropyl group, a methyl group, and a tetrahydrofuranyl moiety attached to a benzenesulfonamide core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is , with a molar mass of approximately 341.47 g/mol. The presence of the sulfonamide functional group is significant, as sulfonamides are known for their antibacterial properties and other biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇NO₄S |

| Molar Mass | 341.47 g/mol |

| Functional Groups | Ethoxy, Isopropyl, Methyl, Tetrahydrofuranyl, Sulfonamide |

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. Given its sulfonamide nature, it is hypothesized to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism suggests potential applications in antimicrobial therapies.

Biological Activities

Research indicates that compounds similar to 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide exhibit various biological activities:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The compound may exhibit similar effects against a range of bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest that modifications in the sulfonamide structure can enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disorders.

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Synthesis and Analytical Techniques

The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multi-step organic reactions. Key analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。